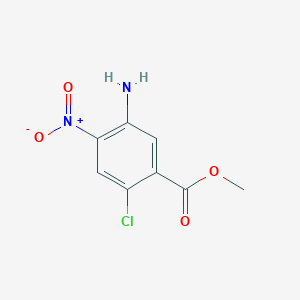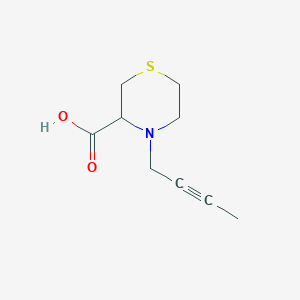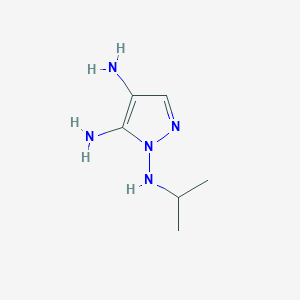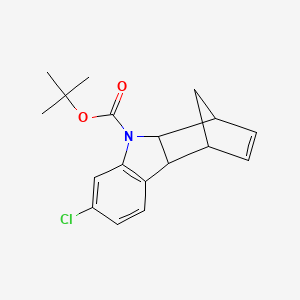
Methyl 5-amino-2-chloro-4-nitrobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 5-amino-2-chloro-4-nitrobenzoate is an organic compound with a complex structure that includes amino, chloro, and nitro functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-amino-2-chloro-4-nitrobenzoate typically involves a multi-step process. One common method starts with the nitration of methyl 2-chloro-5-nitrobenzoate, followed by the reduction of the nitro group to an amino group. The reaction conditions often involve the use of strong acids and bases, as well as specific catalysts to facilitate the transformations .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and reduction processes, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques is crucial to achieve the desired purity levels required for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 5-amino-2-chloro-4-nitrobenzoate undergoes several types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The chloro group can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as tin(II) chloride or iron powder in acidic conditions are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium hydroxide or alcohols under basic conditions.
Major Products
The major products formed from these reactions include various substituted benzoates, depending on the specific reagents and conditions used. For example, the reduction of the nitro group yields this compound, while substitution reactions can produce a range of derivatives with different functional groups.
Applications De Recherche Scientifique
Methyl 5-amino-2-chloro-4-nitrobenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Methyl 5-amino-2-chloro-4-nitrobenzoate involves its interaction with various molecular targets. The amino and nitro groups can participate in hydrogen bonding and electrostatic interactions, affecting the compound’s reactivity and binding affinity. The chloro group can undergo nucleophilic substitution, leading to the formation of new compounds with different properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 4-amino-2-chloro-5-nitrobenzoate
- Methyl 2-amino-5-nitrobenzoate
- Methyl 5-chloro-2-nitrobenzoate
Uniqueness
Propriétés
Formule moléculaire |
C8H7ClN2O4 |
|---|---|
Poids moléculaire |
230.60 g/mol |
Nom IUPAC |
methyl 5-amino-2-chloro-4-nitrobenzoate |
InChI |
InChI=1S/C8H7ClN2O4/c1-15-8(12)4-2-6(10)7(11(13)14)3-5(4)9/h2-3H,10H2,1H3 |
Clé InChI |
ODWPCKWQCXAPAV-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC(=C(C=C1Cl)[N+](=O)[O-])N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[4-(Methylsulfanyl)phenyl]indoline](/img/structure/B12860977.png)

![N-(4'-Cyano[1,1'-biphenyl]-3-yl)acetamide](/img/structure/B12860989.png)
![2-Hydroxy-2-(2-hydroxybenzo[d]oxazol-4-yl)acetic acid](/img/structure/B12860996.png)





![(2'-Methyl[1,1'-biphenyl]-4-yl) acetonitrile](/img/structure/B12861019.png)
![1H-Pyrrolo[2,3-b]pyridine, 4-fluoro-2-methyl-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B12861023.png)

![3',6'-dihydroxy-N-(6-hydroxyhexyl)-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carboxamide](/img/structure/B12861040.png)
